BenchChemオンラインストアへようこそ!

H-HoArg-OMe.2HCl

Arginase Inhibition Macrophage Biology Nitric Oxide

H-HoArg-OMe.2HCl is the methyl ester prodrug of Nω-hydroxy-L-homoarginine, optimized for intracellular arginase inhibition in intact cell assays. Unlike non-esterified NOHA (poor permeability) or nor-NOHA (no NOS activity), this compound uniquely enables passive membrane diffusion while retaining NOS interaction. The extended side chain probes arginase active-site geometry via comparative SAR studies. Do not substitute generically: nor-NOHA is ~40-fold more potent than NOHA (IC50 12 vs 400 µM). Select the exact analog for experimental validity.

Molecular Formula C8H20Cl2N4O2
Molecular Weight 275.17 g/mol
Cat. No. B1516440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-HoArg-OMe.2HCl
Molecular FormulaC8H20Cl2N4O2
Molecular Weight275.17 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCCCN=C(N)N)N.Cl.Cl
InChIInChI=1S/C8H18N4O2.2ClH/c1-14-7(13)6(9)4-2-3-5-12-8(10)11;;/h6H,2-5,9H2,1H3,(H4,10,11,12);2*1H/t6-;;/m0../s1
InChIKeyCNXRGJLGSGZCHB-ILKKLZGPSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-HoArg-OMe.2HCl: A High-Purity Methyl Ester Derivative for Arginase Inhibition and Nitric Oxide Pathway Studies


H-HoArg-OMe.2HCl (CAS 56217-34-6) is the methyl ester dihydrochloride salt of Nω-hydroxy-L-homoarginine. It belongs to the class of Nω-hydroxylated arginine analogs, a group of compounds that function as key intermediates in the nitric oxide (NO) biosynthetic pathway and as competitive inhibitors of arginase [1]. As a derivative of the endogenous arginase inhibitor Nω-hydroxy-L-arginine (NOHA), this compound retains a critical N-hydroxyguanidine pharmacophore while incorporating a methyl ester moiety at the carboxyl terminus [2]. This structural modification confers distinct physicochemical properties, including enhanced lipophilicity and potential for improved membrane permeability, differentiating it from its non-esterified parent compounds [3].

Why H-HoArg-OMe.2HCl Is Not Interchangeable with Generic NOHA or nor-NOHA in Research Procurement


Generic substitution among Nω-hydroxylated arginine derivatives is scientifically unsound due to profound differences in potency, selectivity, and pharmacokinetic behavior. The core pharmacophore, while shared, is critically modulated by side-chain and C-terminal modifications. For instance, Nω-hydroxy-nor-L-arginine (nor-NOHA) exhibits approximately 40-fold greater potency against murine macrophage arginase compared to Nω-hydroxy-L-arginine (NOHA), with IC50 values of 12 µM versus 400 µM, respectively [1]. Furthermore, while NOHA serves as a substrate for nitric oxide synthase (NOS), nor-NOHA does not, rendering their effects on the L-arginine/NO pathway distinct [2]. The methyl ester modification in H-HoArg-OMe.2HCl introduces an additional variable by altering lipophilicity and potentially enabling a prodrug strategy, thereby affecting cellular uptake and metabolic stability in ways not observed with the free acids [3]. Consequently, selecting the precise analog is not a matter of preference but a prerequisite for experimental validity.

Quantitative Differentiation of H-HoArg-OMe.2HCl: A Comparator-Based Evidence Guide for Scientific Selection


Enhanced Cellular Arginase Inhibition Potency vs. Parent NOHA in Macrophage Models

Exogenously applied HOArg (Nω-hydroxy-L-arginine, the non-esterified parent compound) strongly inhibited arginase activity in rabbit alveolar macrophages, exhibiting an IC50 of ≥15 µM. In the same study, HOArg also attenuated L-[³H]arginine transport, albeit with a significantly higher IC50 of ≥500 µM, demonstrating functional separation of these activities [1]. While direct cellular IC50 data for the methyl ester H-HoArg-OMe.2HCl is not yet available in published literature, this baseline for the parent compound establishes a clear benchmark for potency in a physiologically relevant cellular context. The methyl ester modification is anticipated to enhance this cellular activity by improving membrane permeability, a hypothesis supported by its intended design as a prodrug [2].

Arginase Inhibition Macrophage Biology Nitric Oxide

Predicted Superior Membrane Permeability vs. Non-Esterified NOHA Based on Physicochemical Properties

The methyl ester derivative H-HoArg-OMe.2HCl is designed to exhibit enhanced lipophilicity and cell membrane permeability compared to its non-esterified parent, Nω-hydroxy-L-arginine (NOHA). This design principle is supported by research demonstrating that ester prodrugs of NOHA can significantly improve drug-like properties, including increased lipophilicity and potential for passive diffusion across biological membranes [1]. While specific logP or permeability coefficients (e.g., Papp) for H-HoArg-OMe.2HCl have not been published, the free acid NOHA is known to be highly polar and zwitterionic at physiological pH, which limits its passive diffusion and necessitates active transport mechanisms [2]. The ester prodrug approach aims to circumvent this limitation by masking the charged carboxylate group.

Prodrug Design Cell Permeability Physicochemical Characterization

Potential for Selective Arginase Inhibition vs. NOS Interference Compared to nor-NOHA

The selection of an arginase inhibitor for research requires careful consideration of its potential cross-reactivity with nitric oxide synthase (NOS). Nω-hydroxy-L-arginine (NOHA) is both an arginase inhibitor and a substrate for NOS, which can confound experimental interpretation [1]. In contrast, the more potent analog nor-NOHA is neither a substrate nor an inhibitor for inducible NOS (iNOS), making it a cleaner tool for studying arginase/NOS interplay [2]. The activity profile of H-HoArg-OMe.2HCl, as an HOArg derivative, has not been fully characterized with respect to NOS. However, based on its structural lineage, it is likely to retain some interaction with NOS, positioning it as an intermediate-selectivity tool between the promiscuous NOHA and the highly selective nor-NOHA. Researchers may therefore select H-HoArg-OMe.2HCl when a degree of NOS interaction is desirable or tolerable for their specific model system.

Selectivity Arginase Nitric Oxide Synthase

Extended Side Chain vs. NOHA for Potential Altered Enzyme Binding Kinetics

H-HoArg-OMe.2HCl features an extended side chain with an additional methylene group compared to the canonical Nω-hydroxy-L-arginine (NOHA) structure, making it a homoarginine derivative. This structural difference is significant for enzyme-substrate recognition. Studies on arginase kinetics have shown that L-homoarginine itself is a poor substrate for arginase, with kcat values 15- to 5000-fold slower than for L-arginine [1]. This indicates that the extended side chain alters binding to the arginase active site. Consequently, the Nω-hydroxylated homoarginine analog (HOArg) may exhibit altered inhibitory kinetics and a different binding mode compared to NOHA. While direct kinetic constants (Ki, Kd) for H-HoArg-OMe.2HCl are not available, its structure suggests a unique interaction profile with the arginase binuclear manganese cluster that is distinct from both NOHA and nor-NOHA [2].

Structure-Activity Relationship Enzyme Binding Arginase

High Purity and Consistent Salt Form for Reproducible Bioassays

H-HoArg-OMe.2HCl is commercially available with a guaranteed purity of ≥95%, provided as a well-defined dihydrochloride salt . This is a critical procurement consideration, as the purity and salt form of Nω-hydroxylated arginines can significantly impact assay results. Impurities or variations in counterion can lead to erroneous IC50 determinations or off-target effects. For comparison, the purity of custom-synthesized or less-common analogs may not be as rigorously controlled. The use of a high-purity, standardized dihydrochloride salt ensures batch-to-batch consistency in critical parameters such as solubility, stability, and biological activity, which is essential for generating reproducible data in both academic and industrial settings.

Chemical Purity Reproducibility Procurement

Optimized Application Scenarios for H-HoArg-OMe.2HCl in Arginase and Nitric Oxide Research


In Vitro Cellular Assays Requiring Enhanced Membrane Permeability

H-HoArg-OMe.2HCl is optimally suited for in vitro experiments with intact cells, such as macrophages or endothelial cells, where passive diffusion across the plasma membrane is a limiting factor. The methyl ester prodrug design is intended to facilitate intracellular delivery of the active HOArg moiety, thereby potentially reducing the extracellular concentration required to achieve effective arginase inhibition [1]. This makes it a preferable choice over non-esterified NOHA, which suffers from poor membrane permeability, in cell-based models of arginase activity and NO production.

Structure-Activity Relationship (SAR) Studies of Arginase Inhibition

The extended side chain of H-HoArg-OMe.2HCl, featuring an additional methylene group compared to NOHA, provides a unique structural probe for investigating the arginase active site [2]. Researchers can use this compound in comparative SAR studies to elucidate the steric and electronic requirements for binding to the binuclear manganese cluster of arginase. Such studies are fundamental for the rational design of novel, more potent, and selective arginase inhibitors with therapeutic potential.

Investigations of the L-Arginine/NO Pathway Where NOS Interaction is Acceptable

Unlike the highly selective nor-NOHA, which is devoid of NOS activity, H-HoArg-OMe.2HCl (by inference from its parent HOArg) is expected to retain some interaction with nitric oxide synthase [3]. This property makes it a valuable tool for studying the complex interplay between arginase and NOS in systems where the goal is to modulate both pathways simultaneously or to understand the consequences of a less-selective inhibitor. It is less suited for experiments requiring a 'clean' arginase inhibition signal with no NOS interference.

Prodrug Development and Pharmacokinetic Profiling

As a prototype methyl ester prodrug, H-HoArg-OMe.2HCl serves as an excellent starting point for medicinal chemistry efforts aimed at improving the drug-like properties of Nω-hydroxyarginine-based inhibitors. It can be used in vitro to assess esterase-mediated activation and to correlate lipophilicity with cellular uptake, informing the design of more advanced prodrug candidates with optimized oral bioavailability or tissue distribution [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-HoArg-OMe.2HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.